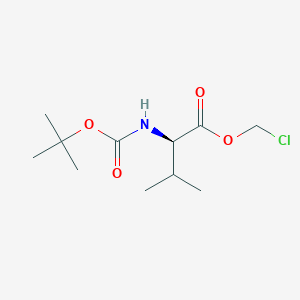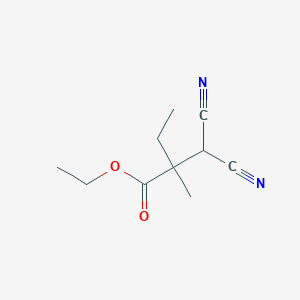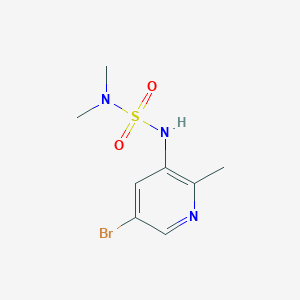
2-氨基-3-(三氟甲基)异烟酸
描述
2-Amino-3-(trifluoromethyl)isonicotinic acid is a derivative of isonicotinic acid , which is a monocarboxylic derivative of pyridine . It has a molecular formula of C8H6F3NO2 and a molecular weight of 205.13 g/mol . It is also known by other names such as 3-(Trifluoromethyl)anthranilic acid .
Synthesis Analysis
The synthesis of trifluoromethylated amines, which includes 2-Amino-3-(trifluoromethyl)isonicotinic acid, can be achieved through the catalytic enantioselective isomerization of imines . This process involves a new chiral organic catalyst and can produce both aryl and alkyl trifluoromethylated amines with high enantioselectivities .Molecular Structure Analysis
The IUPAC name for 2-Amino-3-(trifluoromethyl)isonicotinic acid is 2-amino-3-(trifluoromethyl)benzoic acid . The SMILES string representation of its structure isC1=CC(=C(C(=C1)C(F)(F)F)N)C(=O)O . Physical And Chemical Properties Analysis
2-Amino-3-(trifluoromethyl)isonicotinic acid is a solid substance with a melting point range of 157.0°C to 160.0°C . Its InChI Key is UNLVJVQEDSDPIN-UHFFFAOYSA-N .科学研究应用
2-氨基-3-(三氟甲基)异烟酸应用的综合分析
2-氨基-3-(三氟甲基)异烟酸是一种具有三氟甲基吡啶(TFMP)结构的化合物,在科学研究中,特别是在农药和制药行业中有着广泛的应用。以下是其在不同领域独特应用的详细分析。
农药: TFMP 衍生物,包括 2-氨基-3-(三氟甲基)异烟酸,主要用于保护作物免受害虫侵害 。氟草烟酯丁酯的引入,一种 TFMP 衍生物,标志着这些化合物在农药市场上的应用开始。 自那时起,已有超过 20 种新的含 TFMP 农药被开发出来 .
制药: 在制药行业,TFMP 衍生物因其独特的理化性质而被利用五种含有 TFMP 部分的药物已获批上市,并且有几个候选药物正在进行临床试验 。 这些衍生物的生物活性归因于氟原子的性质和吡啶部分的特性 .
兽药: 与药物类似,TFMP 衍生物已在兽药中使用两种含有 TFMP 的兽药已获得市场批准,表明该化合物在动物健康方面的多功能性和有效性 .
抗菌剂的合成: 2-氨基-3-(三氟甲基)异烟酸作为合成抗菌苯并异噻唑啉酮和二硫代双(苯甲酰胺)的中间体 。这些化合物在开发新的抗菌剂方面具有重要意义,这些抗菌剂可以对抗各种细菌感染。
有机合成: 该化合物参与有机合成过程,特别是在 CF3 基团内的C-F 键活化。 这包括阴离子 SN2'-型取代、阳离子 SN1'-型取代、ipso-取代以及使用过渡金属或光氧化还原催化剂的脱氟官能化 .
功能材料: 功能材料的开发通过掺入氟化有机化学品(包括 TFMP 衍生物)得到了极大的增强。 氟对化合物生物活性和物理性质的独特影响使其成为化学研究中必不可少的元素 .
氟化农药: 在过去二十年推出的农药中,超过 50% 是氟化的,其中大约 40% 含有三氟甲基。 这突出了 TFMP 衍生物(包括 2-氨基-3-(三氟甲基)异烟酸)在现代农药开发中的重要作用 .
发现化学: 氟的独特性质使其在发现化学中占据特殊地位。 氟化有机化学品(如 TFMP 衍生物)的不断发展是一个关键的研究领域,有望在未来产生许多新的应用 .
安全和危害
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gear, avoiding breathing dust/fume/gas/mist/vapors/spray, and ensuring adequate ventilation .
未来方向
The synthesis of trifluoromethylated amines, including 2-Amino-3-(trifluoromethyl)isonicotinic acid, is a promising area of research . The development of new chiral organic catalysts could enable the production of a wider range of trifluoromethylated amines with high enantioselectivities . These compounds have potential applications in pharmaceutical and agrochemical industries due to the unique impact of fluorine on organic molecules .
生化分析
Biochemical Properties
2-Amino-3-(trifluoromethyl)isonicotinic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in the kynurenine pathway, a metabolic pathway of the amino acid tryptophan . This interaction can modulate the activity of enzymes such as kynurenine aminotransferase and kynureninase, affecting the production of downstream metabolites. Additionally, 2-Amino-3-(trifluoromethyl)isonicotinic acid can form complexes with metal ions, which may influence its biochemical activity and interactions .
Cellular Effects
2-Amino-3-(trifluoromethyl)isonicotinic acid exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation and differentiation . Furthermore, 2-Amino-3-(trifluoromethyl)isonicotinic acid can affect the expression of genes involved in metabolic processes, leading to alterations in cellular metabolism and energy production .
Molecular Mechanism
The molecular mechanism of action of 2-Amino-3-(trifluoromethyl)isonicotinic acid involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, it has been observed to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, 2-Amino-3-(trifluoromethyl)isonicotinic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-3-(trifluoromethyl)isonicotinic acid can change over time. This compound exhibits stability under certain conditions, but it may undergo degradation under others . Long-term studies have shown that 2-Amino-3-(trifluoromethyl)isonicotinic acid can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression . The stability and degradation of this compound can vary depending on factors such as temperature, pH, and the presence of other chemicals .
Dosage Effects in Animal Models
The effects of 2-Amino-3-(trifluoromethyl)isonicotinic acid vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced enzyme activity and improved metabolic function . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .
Metabolic Pathways
2-Amino-3-(trifluoromethyl)isonicotinic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of amino acids and other biomolecules . For example, this compound can influence the kynurenine pathway, affecting the production of metabolites such as kynurenic acid and quinolinic acid . Additionally, 2-Amino-3-(trifluoromethyl)isonicotinic acid can alter metabolic flux and metabolite levels, leading to changes in cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of 2-Amino-3-(trifluoromethyl)isonicotinic acid within cells and tissues involve specific transporters and binding proteins . This compound can be transported across cell membranes by active transport mechanisms, facilitated by transport proteins . Once inside the cell, 2-Amino-3-(trifluoromethyl)isonicotinic acid can interact with binding proteins that influence its localization and accumulation within specific cellular compartments . These interactions can affect the compound’s activity and function within the cell .
Subcellular Localization
The subcellular localization of 2-Amino-3-(trifluoromethyl)isonicotinic acid plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, it may be localized to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, the subcellular localization of 2-Amino-3-(trifluoromethyl)isonicotinic acid can affect its interactions with other biomolecules and its overall biochemical activity .
属性
IUPAC Name |
2-amino-3-(trifluoromethyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O2/c8-7(9,10)4-3(6(13)14)1-2-12-5(4)11/h1-2H,(H2,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZGWQHSBVCVCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(=O)O)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![8-Fluoro-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide](/img/structure/B1409113.png)



![5-Bromoimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1409120.png)




![2'-Fluoro-[2,3']bipyridinyl-6-carboxylic acid](/img/structure/B1409127.png)


![6-Chloroimidazo[1,2-a]pyridin-8-ol dihydrochloride](/img/structure/B1409134.png)